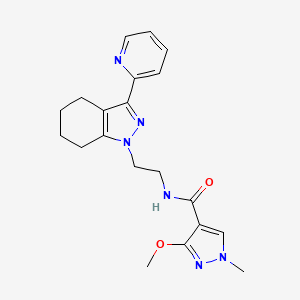
2,5-Dimethylthioanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylthioanisole is an organic compound with the molecular formula C9H12S. It is a derivative of thioanisole, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethylthioanisole can be synthesized through several methods. One common approach involves the methylation of 2,5-dimethylthiophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylthioanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, dimethyldioxirane.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Methyl phenyl sulfoxide, methyl phenyl sulfone.
Substitution: Nitro-2,5-dimethylthioanisole, bromo-2,5-dimethylthioanisole.
Aplicaciones Científicas De Investigación
2,5-Dimethylthioanisole has several applications in scientific research:
Material Science: The compound is utilized in the development of molecular wires and other electronic materials due to its unique electronic properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2,5-dimethylthioanisole primarily involves its interactions with other molecules through its sulfur atom. The sulfur atom can participate in nucleophilic substitution reactions, and its electron-donating properties can influence the reactivity of the benzene ring. In electronic materials, the compound’s ability to stabilize open-shell states and facilitate charge transport is of particular interest .
Comparación Con Compuestos Similares
Thioanisole: The parent compound, where the methyl groups are not substituted.
2,6-Dimethylthioanisole: Another derivative with methyl groups at the 2 and 6 positions.
4-Methylthioanisole: A derivative with a single methyl group at the 4 position.
Uniqueness of 2,5-Dimethylthioanisole: this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .
Propiedades
IUPAC Name |
1,4-dimethyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMBTPYGNZMDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
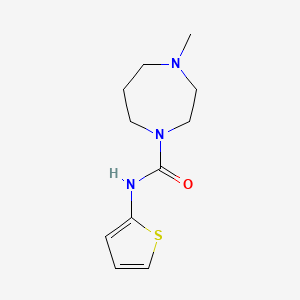
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B2473063.png)
![6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate](/img/structure/B2473064.png)
![2-[(2,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2473065.png)
![4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2473068.png)
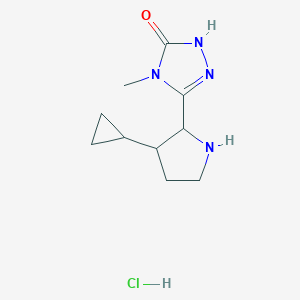
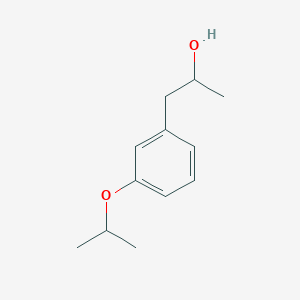
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2473071.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)
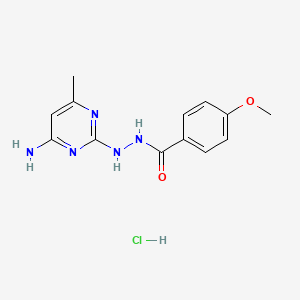
![N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2473078.png)
![N-(4-bromophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2473079.png)
![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)
